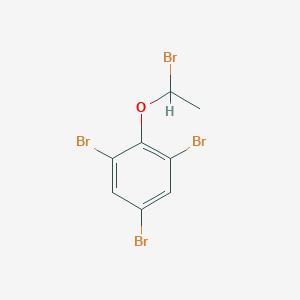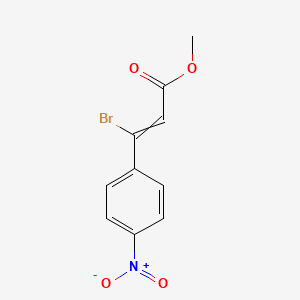
Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C10H8BrNO4 It is a derivative of prop-2-enoate, featuring a bromine atom and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate typically involves the bromination of methyl 3-(4-nitrophenyl)prop-2-enoate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of methyl 3-azido-3-(4-nitrophenyl)prop-2-enoate or methyl 3-thiocyanato-3-(4-nitrophenyl)prop-2-enoate.
Reduction: Formation of methyl 3-bromo-3-(4-aminophenyl)prop-2-enoate.
Oxidation: Formation of various oxidized derivatives depending on the specific conditions.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate involves its interaction with various molecular targets. The bromine atom and nitrophenyl group play crucial roles in its reactivity. For instance, the bromine atom can participate in nucleophilic substitution reactions, while the nitrophenyl group can undergo reduction or oxidation. These interactions can lead to the formation of different products, which can then exert specific effects on biological systems or materials .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
- Methyl 3-bromo-3-(4-chlorophenyl)prop-2-enoate
- Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate
Uniqueness
Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo reduction to form amino derivatives, which can be further functionalized for various applications. Additionally, the combination of bromine and nitrophenyl groups makes this compound a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
832734-36-8 |
|---|---|
Fórmula molecular |
C10H8BrNO4 |
Peso molecular |
286.08 g/mol |
Nombre IUPAC |
methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8BrNO4/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15/h2-6H,1H3 |
Clave InChI |
ZLBINRGQFNRXLK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C(C1=CC=C(C=C1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


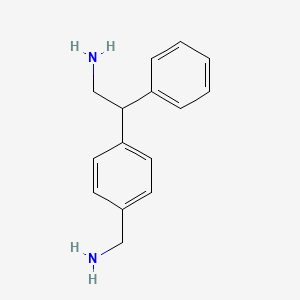
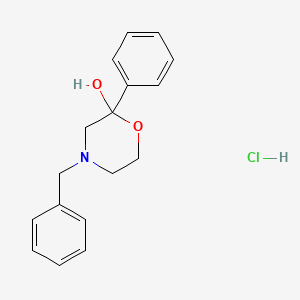
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(phenylmethyl)-](/img/structure/B14204302.png)

![2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro-](/img/structure/B14204312.png)
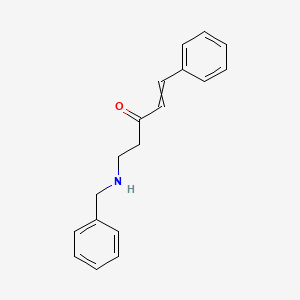
![N-{2-[(2-Methylpropyl)sulfanyl]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14204318.png)
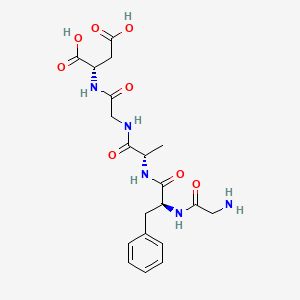
![2H-1-Benzopyran-2-one, 4-[2-(1H-imidazol-1-yl)ethoxy]-7-methoxy-](/img/structure/B14204322.png)
![4,4'-Bis{9-[(oxan-2-yl)oxy]nonyl}-2,2'-bipyridine](/img/structure/B14204329.png)
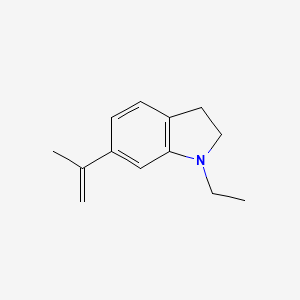
![Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]-](/img/structure/B14204344.png)
